

# AA139 activity against multidrug-resistant *Klebsiella pneumoniae*

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## Compound of Interest

Compound Name: Antibacterial agent 139

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An In-depth Technical Guide on the Activity of AA139 Against Multidrug-Resistant *Klebsiella pneumoniae*

## For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the antimicrobial peptide AA139 and its efficacy against multidrug-resistant (MDR) *Klebsiella pneumoniae*. AA139, a synthetic analog of the natural antimicrobial peptide Arenicin-3, has been optimized for increased potency and reduced toxicity, positioning it as a promising candidate in the fight against Gram-negative bacterial infections.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)

## Core Characteristics of AA139

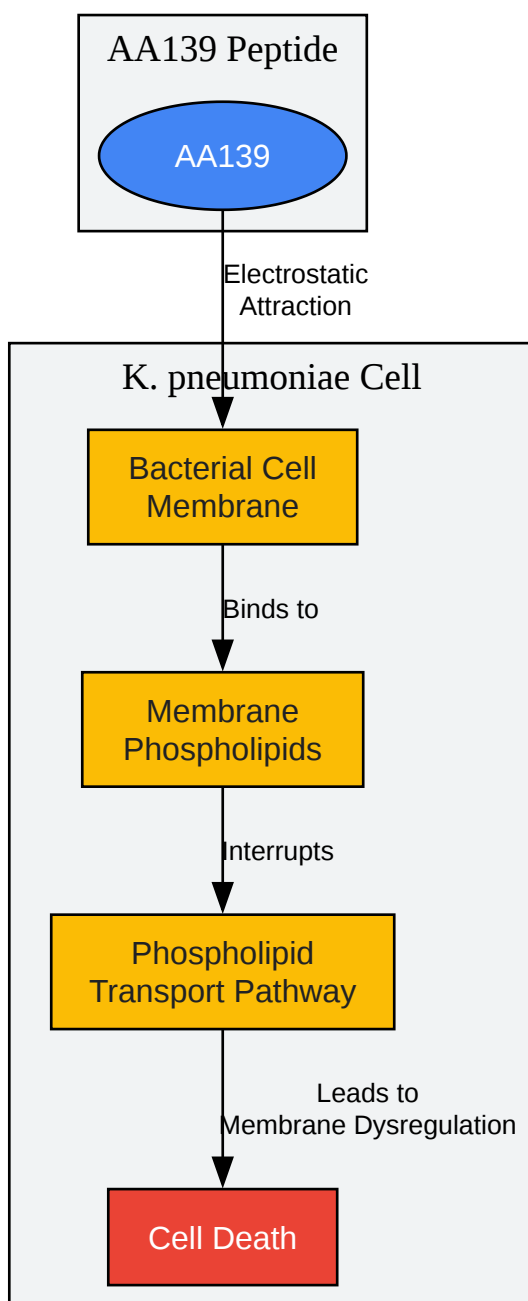
AA139 is a 21-residue amphipathic  $\beta$ -hairpin antimicrobial peptide.[\[2\]](#)[\[6\]](#) Its development from Arenicin-3, isolated from the marine lugworm *Arenicola marina*, involved modifications to decrease plasma protein binding, cytotoxicity, and hemolytic activity.[\[2\]](#)[\[7\]](#) These changes have resulted in a peptide with potent in vitro activity against a broad spectrum of multidrug-resistant Gram-negative bacteria, including extended-spectrum  $\beta$ -lactamase (ESBL), carbapenem-, and colistin-resistant clinical isolates.[\[3\]](#)

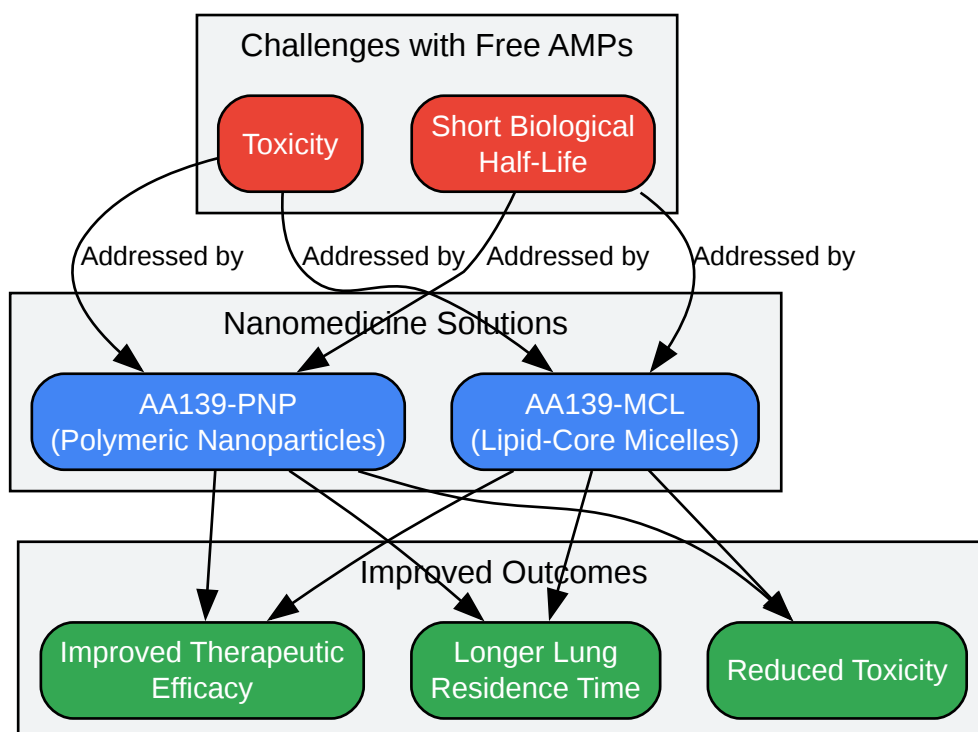
## Mechanism of Action

AA139 exhibits a dual mode of action that targets the bacterial cell membrane.<sup>[2][6][7]</sup> This mechanism involves:

- **Direct Binding to Membrane Phospholipids:** The cationic nature of AA139 facilitates its interaction with the negatively charged components of the bacterial membrane.<sup>[2][6]</sup>
- **Interruption of Phospholipid Transportation Pathways:** Following binding, AA139 disrupts the normal transport of phospholipids, leading to membrane dysregulation and ultimately, bacterial cell death.<sup>[2][6][7]</sup>

This membrane-centric activity contributes to its rapid bactericidal effect.<sup>[3]</sup>





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